molecular formula C19H29N3O2 B2952378 2-{[1-(2-Hydroxycyclopentyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097927-48-3

2-{[1-(2-Hydroxycyclopentyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2952378
CAS No.: 2097927-48-3
M. Wt: 331.46
InChI Key: IFZSXECMQLAEAX-UHFFFAOYSA-N
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Description

2-{[1-(2-Hydroxycyclopentyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a cinnolinone derivative characterized by a piperidine ring substituted at the 4-position with a methyl group linked to a 2-hydroxycyclopentyl moiety. The hydroxycyclopentyl group introduces hydrogen-bonding capacity and stereochemical complexity, which may influence solubility, target binding, and metabolic stability.

Properties

IUPAC Name

2-[[1-(2-hydroxycyclopentyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c23-18-7-3-6-17(18)21-10-8-14(9-11-21)13-22-19(24)12-15-4-1-2-5-16(15)20-22/h12,14,17-18,23H,1-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZSXECMQLAEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4CCCC4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-{[1-(2-Hydroxycyclopentyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity through various studies and findings, including case studies and relevant data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H26N2O\text{C}_{19}\text{H}_{26}\text{N}_2\text{O}

This structure features a hexahydrocinnolin core with a piperidine moiety, which is known for contributing to various biological activities.

Biological Activity Overview

Research has indicated that compounds similar to this one exhibit a range of biological activities including:

  • Anticancer Activity : Many derivatives of hexahydrocinnolin have shown promising results in inhibiting tumor growth.
  • Antimicrobial Properties : Some studies suggest potential antibacterial and antifungal activities.
  • Neuroprotective Effects : Certain structural analogs are being explored for their neuroprotective benefits.

Anticancer Activity

A study evaluating the anticancer properties of related compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to our compound displayed IC50 values ranging from 1.14 µM to 9.27 µM against specific tumor lines such as ovarian and renal cancers .

CompoundCell LineIC50 (µM)
Compound AOVXF 8992.76
Compound BPXF 17529.27
Compound CRXF 4861.14

Antimicrobial Properties

In terms of antimicrobial activity, compounds with similar piperidine structures have been tested against various pathogens using agar diffusion methods. The results indicated varying degrees of inhibition depending on the substituents on the benzene ring .

CompoundPathogen TypeMinimum Inhibitory Concentration (MIC)
Compound DBacteria32 µg/mL
Compound EFungi16 µg/mL

Case Study 1: Anticancer Efficacy

In a notable case study involving a derivative of hexahydrocinnolin, researchers observed that treatment with the compound led to a marked reduction in tumor size in xenograft models of ovarian cancer. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. Results showed that these compounds could reduce oxidative stress markers and improve cognitive function in animal models .

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties of Analogs

Compound Name (Substituent) Molecular Formula Molecular Weight Substituent Features Key Functional Groups
Target Compound C₁₉H₂₈N₃O₂* ~342.4* 2-Hydroxycyclopentyl Hydroxy, piperidine, cinnolinone
2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one C₁₈H₂₂ClN₅O 359.9 5-Chloropyrimidin-2-yl Chloro, pyrimidine
2-({1-[2-(4-Fluorophenoxy)propanoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one C₂₃H₂₈FN₃O₃ 413.5 4-Fluorophenoxypropanoyl Fluorine, ester, phenoxy
2-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one C₂₀H₂₅N₅O₂ 367.4 5-Methylpyrazine-2-carbonyl Methyl, pyrazine, amide
2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one C₁₈H₂₁ClN₄O ~344.8* 3-Chloropyridin-4-yl, cyclopropyl Chloro, pyridine, cyclopropane

*Note: Values marked with * are estimated based on structural similarity to analogs in evidence.

Key Observations:

Substituent Impact on Molecular Weight: The target compound’s hydroxycyclopentyl group contributes to a moderate molecular weight (~342.4), lower than analogs with bulkier substituents like the 4-fluorophenoxypropanoyl group (413.5, ) or pyrazine-carbonyl moiety (367.4, ). Chlorine-containing analogs (e.g., ) exhibit higher molecular weights due to the halogen’s atomic mass.

Hydrogen-Bonding and Polarity: The hydroxy group in the target compound enhances polarity compared to non-polar substituents (e.g., cyclopropyl in or methylpyrazine in ). This may improve aqueous solubility and target interactions.

Electron-Donating/Withdrawing Effects: The 5-chloropyrimidinyl group in and 3-chloropyridinyl in are electron-withdrawing, which could stabilize aromatic systems or modulate electronic interactions with biological targets.

Stereochemical Complexity :

  • The hydroxycyclopentyl group introduces a stereocenter absent in analogs like or , which may affect enantioselective binding or metabolic pathways.

Inferred Pharmacological Implications

While biological data for the target compound are unavailable, insights from structural analogs suggest:

  • Chlorinated Analogs () : Chlorine’s lipophilicity may enhance membrane permeability but could also increase metabolic stability issues (e.g., CYP450 interactions).
  • Fluorinated Analog (): The fluorine atom in likely improves metabolic stability and bioavailability compared to non-halogenated analogs.
  • Amide vs. Ester Substituents : The amide group in may confer greater hydrolytic stability than the ester in , affecting half-life.

Q & A

Q. What are the recommended synthetic routes for 2-{[1-(2-Hydroxycyclopentyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one, and how can experimental design optimize yield?

Methodological Answer: A multi-step synthesis is typically employed, involving piperidine and cyclopentanol derivatives as precursors. Key steps include:

  • Coupling reactions : Use of dichloromethane (DCM) as a solvent with sodium hydroxide to facilitate nucleophilic substitutions .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
  • Optimization : Apply Design of Experiments (DoE) to minimize trial runs. For example, a 2<sup>k</sup> factorial design can evaluate variables like temperature, catalyst concentration, and reaction time. Statistical analysis (ANOVA) identifies significant factors affecting yield .

Example Reaction Conditions Table:

StepSolventCatalystTemp (°C)Yield (%)
1DCMNaOH2562
2THFPd(OAc)₂8078

Q. What analytical techniques are suitable for characterizing the compound’s purity and structural integrity?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6). Monitor at λ = 254 nm for UV-active impurities .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> expected for C₁₉H₂₈N₂O₂: 316.2152).
  • NMR : Assign peaks for the hydroxycyclopentyl (δ 1.5–2.1 ppm) and cinnolinone (δ 7.2–8.0 ppm) moieties. Compare with reference standards to detect stereochemical impurities .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for reactions involving volatile solvents .
  • Emergency Measures :
    • Skin contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .
    • Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs .
  • Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s reaction mechanism and regioselectivity?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT, e.g., Gaussian 16) to model transition states and activation energies. For example, analyze the nucleophilic attack of piperidine on the cyclopentyl intermediate to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics using software like GROMACS .
  • ICReDD Workflow : Combine computed reaction pathways with experimental validation. For instance, screen catalysts (e.g., Pd vs. Ni) to align computational predictions with observed yields .

Q. How can researchers resolve contradictions in catalytic activity data across studies?

Methodological Answer:

  • Data Triangulation : Cross-validate results using multiple techniques (e.g., kinetic studies, isotopic labeling, and in-situ FTIR).
  • Statistical Re-analysis : Apply multivariate regression to isolate confounding variables (e.g., trace moisture in solvents). Use tools like JMP or R for outlier detection .
  • Reproducibility Framework : Document all experimental parameters (e.g., stirring speed, reagent batch) in a standardized template to identify overlooked variables .

Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to:
    • Acidic/alkaline conditions : 0.1M HCl/NaOH at 40°C for 24 hours.
    • Oxidative stress : 3% H₂O₂ at 25°C.
  • Analytical Monitoring : Track degradation products via HPLC-MS. Use peak area normalization to quantify stability (<5% degradation = acceptable) .
  • Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at room temperature using accelerated stability data (e.g., 40°C/75% RH) .

Q. How can molecular docking studies predict the compound’s biological target interactions?

Methodological Answer:

  • Target Selection : Prioritize receptors with structural homology to known cinnolinone binders (e.g., kinases or GPCRs).
  • Docking Workflow :
    • Prepare the ligand (protonation states optimized at pH 7.4) and receptor (PDB ID: e.g., 4LDE for a kinase).
    • Use AutoDock Vina with a grid box covering the active site.
    • Validate docking poses with molecular dynamics (MD) simulations (e.g., NAMD) to assess binding stability .
  • Experimental Correlation : Compare docking scores (ΔG < –8 kcal/mol) with in vitro IC₅₀ values to refine models .

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